molecular formula C44H22Br8N4 B15225419 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin

Cat. No.: B15225419
M. Wt: 1245.9 g/mol
InChI Key: PSJNOIHMGUCESS-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin is a highly brominated derivative of tetraphenylporphyrin. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin typically involves the bromination of tetraphenylporphyrin. One common method is the reaction of tetraphenylporphyrin with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until the desired level of bromination is achieved .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state porphyrins, while substitution reactions can produce a variety of functionalized porphyrins .

Scientific Research Applications

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of heavy halogenation on porphyrin properties and reactivity.

    Biology: Investigated for its potential use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation.

    Medicine: Explored as a photosensitizer in cancer treatment and as a diagnostic tool in imaging techniques.

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin is unique due to the specific effects of bromine atoms on the porphyrin ring. Bromine atoms are larger and more electron-withdrawing than chlorine or fluorine, leading to significant changes in the compound’s electronic structure and reactivity. This makes it particularly interesting for studying the effects of heavy halogenation on porphyrin properties .

Properties

Molecular Formula

C44H22Br8N4

Molecular Weight

1245.9 g/mol

IUPAC Name

2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C44H22Br8N4/c45-29-31(47)39-26(22-15-7-2-8-16-22)41-33(49)35(51)43(55-41)28(24-19-11-4-12-20-24)44-36(52)34(50)42(56-44)27(23-17-9-3-10-18-23)40-32(48)30(46)38(54-40)25(37(29)53-39)21-13-5-1-6-14-21/h1-20,53,56H

InChI Key

PSJNOIHMGUCESS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=CC=C7)Br)Br)C8=CC=CC=C8)C(=C4Br)Br)C9=CC=CC=C9)N3)Br)Br

Origin of Product

United States

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